molecular formula C7H12OS B3381364 3-(METHYLSULFANYL)CYCLOHEXAN-1-ONE CAS No. 22842-45-1

3-(METHYLSULFANYL)CYCLOHEXAN-1-ONE

Cat. No. B3381364
Key on ui cas rn: 22842-45-1
M. Wt: 144.24 g/mol
InChI Key: GNVOLBGMDFEMPH-UHFFFAOYSA-N
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Patent
US08101803B2

Procedure details

Cyclohex-2-enone (3.80 g, 95% Aldrich, 39.5 mmol uncorrected), toluene (15.31 g, HPLC grade) and glacial acetic acid (2.85 g, 47.4 mmoles, 1.20 eq, 99.7+% Aldrich) were combined in a 50 mL 3-necked round bottom flask equipped with a magnetic stirrer, reflux condenser with nitrogen oil bubbler vented to a bleach scrubber, thermometer with Therm-o-watch controller and septum. To the stirred solution was added 15 wt % sodium thiomethoxide (19.4 g of solution, 2.91 g, 41.5 mmol, 1.05 eq of NaSCH3) in portions via syringe during 19 min. The reaction temperature increased from 28.0° C. to 36.4° C. during the addition. The two-phase mixture was stirred at ambient temperature overnight. The reaction mixture was heated to about 50° C. and stirred for 7.5 h. The mixture was then allowed to cool to room temperature with stirring overnight. The phases were allowed to settle for 30 min. The lower aqueous phase was removed. The upper organic phase was washed with water (2×10 mL), dried through a cone of anhydrous magnesium sulfate and concentrated on the rotary evaporator (29 in. Hg vacuum/48° C.) to afford 4.91 g of 3-(methylthio)cyclohexanone as a clear pale yellow oil. Area % conversion by GC 95%. Raw area % 91.1%. Mass recovery 86%.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
15.31 g
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1.C(O)(=O)C.[CH3:12][S-:13].[Na+]>C1(C)C=CC=CC=1>[CH3:12][S:13][CH:3]1[CH2:4][CH2:5][CH2:6][C:1](=[O:7])[CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C1(C=CCCC1)=O
Name
Quantity
2.85 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
15.31 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
19.4 g
Type
reactant
Smiles
C[S-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The two-phase mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser with nitrogen oil bubbler
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature increased from 28.0° C. to 36.4° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to about 50° C.
STIRRING
Type
STIRRING
Details
stirred for 7.5 h
Duration
7.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
with stirring overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
to settle for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The lower aqueous phase was removed
WASH
Type
WASH
Details
The upper organic phase was washed with water (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried through a cone of anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporator (29 in. Hg vacuum/48° C.)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CSC1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.91 g
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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